

A Comparative Guide to the Structure-Activity Relationships of 3-Piperidinyl Pyridine Analogues

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Compound of Interest

Compound Name:	3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride
CAS No.:	1600563-01-6
Cat. No.:	B1405196

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The 3-piperidinyl pyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent drug-like properties, including favorable ADME (absorption, distribution, metabolism, and excretion) characteristics and synthetic tractability, have made it a focal point for the development of novel therapeutics targeting a wide array of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various 3-piperidinyl pyridine analogues, supported by experimental data, to inform and guide future drug discovery efforts.

The Versatile Scaffold: Understanding the 3-Piperidinyl Pyridine Core

The 3-piperidinyl pyridine core consists of a pyridine ring substituted with a piperidine ring at the 3-position. This arrangement provides a rigid framework with multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The key areas for substitution and their general influence on activity are illustrated below.

Caption: General chemical structure of 3-piperidinyl pyridine analogues highlighting key positions for chemical modification.

Comparative SAR Analysis Across Different Biological Targets

The pharmacological profile of 3-piperidinyl pyridine analogues is highly dependent on the nature and position of substituents on both the pyridine and piperidine rings. This section explores the SAR of these analogues against several key biological targets.

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

LSD1 is a key enzyme in epigenetic regulation, and its inhibition has emerged as a promising strategy in cancer therapy. Certain 3-(piperidin-4-ylmethoxy)pyridine derivatives have been identified as potent LSD1 inhibitors.^{[1][2]}

A key study revealed that the pyridine core is crucial for activity, as replacing it with a benzene ring resulted in a significant loss of potency.^[1] The position of the substituent on the piperidine ring is also critical, with the piperidin-4-yl group being more favorable than the piperidin-3-yl group.^[1] Furthermore, the linker between the pyridine and piperidine rings plays a role, with an ether linkage (-O-) being preferred over an amine linkage (-NH-).^[1]

Compound	R5 (Pyridine)	R6 (Pyridine)	Linker	Piperidine Substitution	K _i (nM)	Reference
17	Phenyl	H	-O-	4-ylmethoxy	29	[1]
41	Phenyl	H	-O-	4-ylmethoxy (benzene core)	4900	[1]
42	Phenyl	H	-O-	3-ylmethoxy	650	[1]
43	Phenyl	H	-NH-	4-ylmethoxy	1200	[1]

Key SAR Insights for LSD1 Inhibition:

- A pyridine core is essential for potent inhibition.
- Substitution at the 4-position of the piperidine ring is preferred.
- An ether linker between the two ring systems is optimal.

Cholesterol 24-Hydroxylase (CH24H) Inhibitors

CH24H is a brain-specific enzyme involved in cholesterol metabolism, and its inhibition is being explored for the treatment of neurodegenerative diseases.[3] Structure-based drug design has led to the discovery of potent 3,4-disubstituted pyridine derivatives as CH24H inhibitors.[3][4][5]

In this series, the 3-piperidinyl group acts as a key binding element. Optimization studies have shown that introducing an sp³ carbon at the 4-position of the piperidine ring can enhance potency.[4] Furthermore, modifications at the 4-position of the pyridine ring have a significant impact on activity and selectivity. Replacing a phenyl group with a 4-methyl-1-pyrazolyl group led to a potent and highly selective inhibitor.[3][4]

Compound	Pyridine C4-Substituent	Piperidine Moiety	IC ₅₀ (nM)	Reference
6	Phenyl	N,N-dimethylpiperidine-4-carboxamide	8.1	[4]
17	4-methyl-1-pyrazolyl	N,N-dimethylpiperidine-4-carboxamide	8.5	[3][4]
18	3-methyl-1-pyrazolyl	N,N-dimethylpiperidine-4-carboxamide	1100	[4]

Key SAR Insights for CH24H Inhibition:

- The 3-piperidinyl moiety is a crucial pharmacophore.
- Substitutions at the 4-position of the pyridine ring significantly influence potency and selectivity.
- The position of substituents on the pyrazole ring is critical, with the 4-methyl substitution being optimal.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 3-piperidinyl pyridine scaffold is also found in ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.[6] The SAR for nAChR ligands is complex and subtype-dependent.

Studies have shown that structural changes at the 3-position of the pyridine ring are important for binding specificity.[7] For $\alpha 4\beta 2$ nAChR agonists, the nature of the linker between the pyridine and the basic amine (piperidine) and substitutions on both rings are critical for potency and selectivity.[6] Bulky substituents at the C5 position of the pyridine ring can lead to compounds with high binding affinity, exhibiting either agonist or antagonist activity depending on the specific substitution.[8]

Compound Series	Key Structural Feature	Effect on nAChR Activity	Reference
Pyridine analogues	Changes at the 3-position	Important for binding specificity	[7]
5-substituted pyridine analogues	Bulky groups at C5	High binding affinity (agonists and antagonists)	[8]

Key SAR Insights for nAChR Ligands:

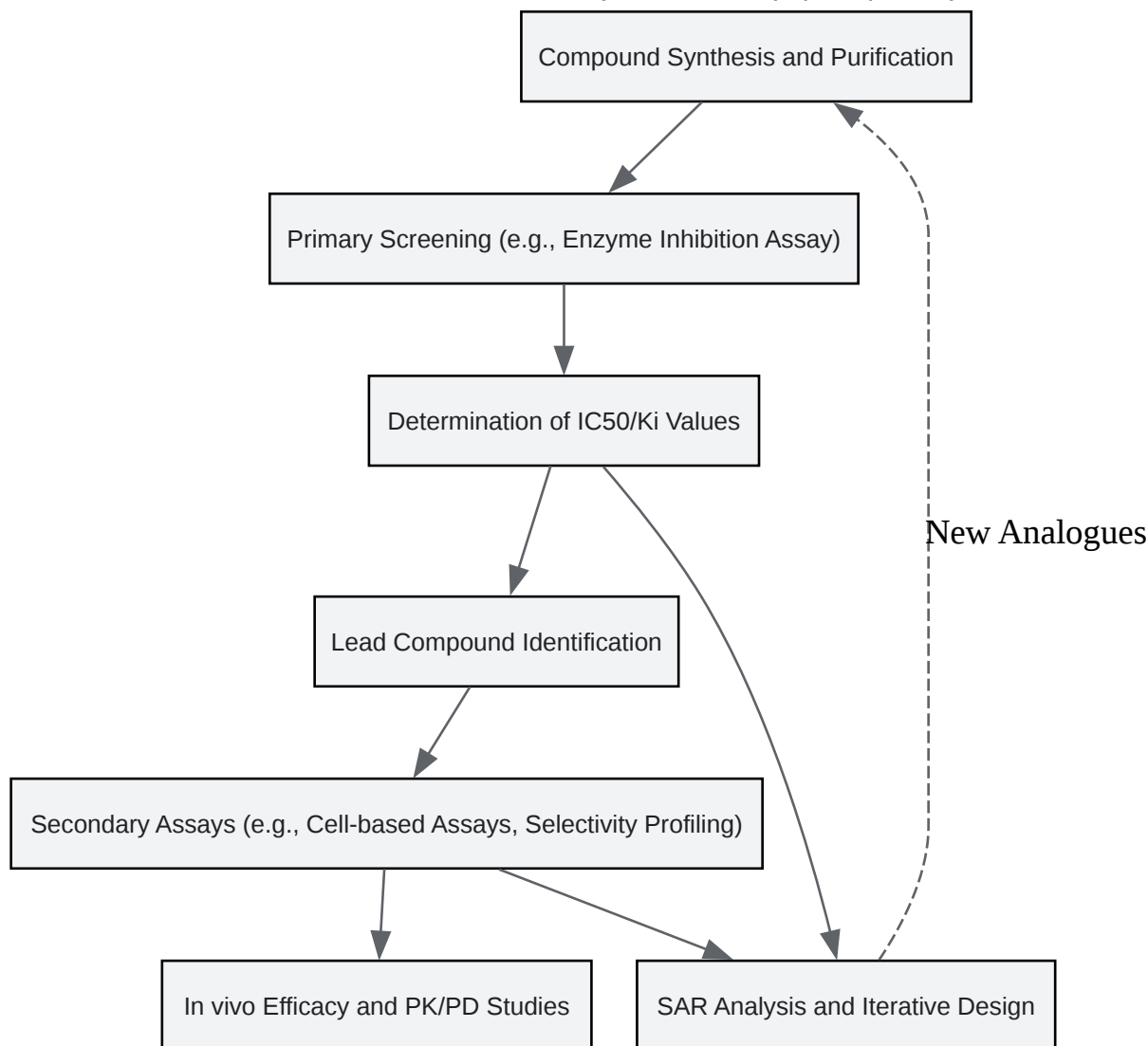
- The substitution pattern on the pyridine ring is a key determinant of binding specificity and functional activity.
- Modifications to the piperidine ring can influence subtype selectivity.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative protocols for key assays used in the characterization of 3-piperidinyl pyridine analogues.

Workflow for a Typical SAR Study

Workflow for a Structure-Activity Relationship (SAR) Study



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Caption: A typical workflow for conducting a structure-activity relationship study.

Protocol 1: LSD1 Inhibition Assay (Biochemical)

- Reagents and Materials: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red, and the test compounds.
- Assay Procedure: a. Prepare a reaction mixture containing LSD1 enzyme and the peptide substrate in an appropriate buffer. b. Add varying concentrations of the 3-piperidinyl pyridine analogues to the reaction mixture. c. Incubate the mixture at 37°C for a specified time (e.g.,

60 minutes). d. Stop the reaction and add HRP and Amplex Red to detect the hydrogen peroxide produced during the demethylation reaction. e. Measure the fluorescence intensity using a microplate reader.

- **Data Analysis:** Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: CH24H Inhibition Assay (Cell-based)

- **Cell Culture:** Use a human cell line that endogenously expresses CH24H (e.g., SH-SY5Y neuroblastoma cells).
- **Treatment:** Treat the cells with varying concentrations of the 3-piperidinyl pyridine analogues for a specified period (e.g., 24 hours).
- **Extraction of 24S-hydroxycholesterol (24HC):** After treatment, lyse the cells and extract the lipids, including 24HC.
- **Quantification of 24HC:** Analyze the levels of 24HC using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
- **Data Analysis:** Determine the IC₅₀ value by plotting the percentage of 24HC reduction against the compound concentration.^[3]

Conclusion

The 3-piperidinyl pyridine scaffold represents a versatile platform for the design of potent and selective modulators of various biological targets. The comparative analysis of structure-activity relationships presented in this guide highlights the critical role of specific substitutions on both the pyridine and piperidine rings in determining the pharmacological profile of these analogues. For researchers and drug development professionals, a systematic approach to SAR studies, coupled with robust experimental validation, is paramount for the successful development of novel therapeutics based on this privileged scaffold. Future efforts will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and clinical success.

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